5-Benzimidazolol,7-amino-
Description
5-Benzimidazolol,7-amino- is a benzimidazole derivative featuring a hydroxyl (-OH) group at position 5 and an amino (-NH₂) group at position 7 of the fused benzene-imidazole ring system. Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and catalysis due to their aromatic stability and tunable electronic properties .
Properties
CAS No. |
100868-27-7 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.153 |
IUPAC Name |
7-amino-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,8H2,(H,9,10) |
InChI Key |
WPIVJWHQABZNRA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1N)N=CN2)O |
Synonyms |
5-Benzimidazolol,7-amino-(6CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzimidazolol,7-amino- can be achieved through various methods. One common approach involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 1,2-phenylenediamine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that ensure high yields and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the use of HBTU-promoted methodologies allows for the efficient conversion of carboxylic acids into benzimidazole derivatives in a single step .
Chemical Reactions Analysis
Types of Reactions
5-Benzimidazolol,7-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzimidazole derivatives, while substitution reactions can produce various substituted benzimidazoles .
Scientific Research Applications
5-Benzimidazolol,7-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antiviral activities, making it useful in the development of new drugs.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the production of corrosion inhibitors and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Benzimidazolol,7-amino- involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Electron Effects: The -NH₂ group in 5-Benzimidazolol,7-amino- enhances aromatic ring basicity compared to halogenated analogs like 5-Amino-4-bromo-benzimidazole.
- Solubility: Hydroxyl and amino groups in 5-Benzimidazolol,7-amino- improve aqueous solubility relative to ethyl ester-containing triazolo-pyrimidines.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 5-Benzimidazolol,7-amino- derivatives?
Synthesis requires precise control of reaction conditions, including temperature (e.g., 140–150°C for cyclization), solvent choice (polar aprotic solvents for solubility), and reaction time (monitored via thin-layer chromatography). Post-synthesis purification via column chromatography (silica/oxides) ensures high purity. Analytical validation using -NMR and mass spectrometry is essential to confirm structural integrity .
Q. How can researchers confirm the structural identity of 5-Benzimidazolol,7-amino- derivatives?
Methodological steps include:
- Spectroscopic analysis : -NMR for proton environments, -NMR for carbon backbone, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Comparative studies : Cross-referencing spectral data with published analogs (e.g., 7-amino-triazolo[1,5-c]pyrimidine derivatives) to validate substituent positions .
Q. What biological screening approaches are used to evaluate 5-Benzimidazolol,7-amino- derivatives?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC determination) and enzyme inhibition studies (e.g., HDAC or kinase targets).
- In vivo models : Assess analgesic or anti-inflammatory activity in rodent models (e.g., carrageenan-induced paw edema) at standardized doses (e.g., 10 mg/kg) .
Advanced Research Questions
Q. How can low yields in the synthesis of 5-Benzimidazolol,7-amino- derivatives be troubleshooted?
- Side-reaction mitigation : Use inert atmospheres (N/Ar) to prevent oxidation.
- Catalyst optimization : Evaluate transition-metal catalysts (e.g., Rh-based systems) for asymmetric synthesis to enhance enantiomeric excess .
- Solvent screening : Test alternative solvents (e.g., DMF vs. THF) to improve reaction kinetics .
Q. How should researchers resolve contradictions in spectroscopic data for 5-Benzimidazolol,7-amino- analogs?
- Multi-technique validation : Combine -NMR, -NMR, and X-ray crystallography to resolve ambiguities in tautomeric forms or regiochemistry.
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What computational strategies predict the biological activity of 5-Benzimidazolol,7-amino- derivatives?
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area.
- Molecular docking : Simulate ligand-receptor interactions (e.g., with HDAC or serotonin receptors) to prioritize analogs for synthesis .
Q. How can contradictory results in biological activity studies be analyzed?
- Dose-response reevaluation : Test a broader concentration range to identify non-linear effects.
- Mechanistic studies : Use competitive binding assays (e.g., radiolabeled ligands) or transcriptomics to validate target engagement.
- Data triangulation : Cross-reference results with structurally related compounds (e.g., indole or benzofuran derivatives) to identify scaffold-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
